molecular formula C12H17ClO B8611708 1-Chloro-3-(4-isopropylphenoxy)propane

1-Chloro-3-(4-isopropylphenoxy)propane

Cat. No.: B8611708
M. Wt: 212.71 g/mol
InChI Key: HVWIEPYYDGYOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-(4-isopropylphenoxy)propane is a chlorinated aromatic ether characterized by a propane backbone substituted with a chlorine atom and a 4-isopropylphenoxy group. The chlorine atom likely facilitates nucleophilic substitution reactions, while the bulky isopropylphenoxy group may influence steric effects and solubility .

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(3-chloropropoxy)-4-propan-2-ylbenzene

InChI

InChI=1S/C12H17ClO/c1-10(2)11-4-6-12(7-5-11)14-9-3-8-13/h4-7,10H,3,8-9H2,1-2H3

InChI Key

HVWIEPYYDGYOFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 1-Chloro-3-(4-isopropylphenoxy)propane and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound* - C₁₂H₁₇ClO ~212.72 Chlorine, phenoxy, isopropyl High hydrophobicity; potential for SN2 reactions
1-Chloro-3-(3-chloropropoxy)propane 629-36-7 C₆H₁₂Cl₂O 171.06 Ether, chlorine Symmetrical ether; lower polarity
1-Chloro-3-(4-chlorophenoxy)propan-2-ol 39735-79-0 C₉H₁₀Cl₂O₂ 221.08 Hydroxyl, chlorine, phenoxy Higher polarity due to hydroxyl group
1-Chloro-3-(tolene-P-sulphonyloxy)propane 632-02-0 C₁₀H₁₃ClO₃S 248.73 Tosyl group, chlorine Enhanced leaving-group ability
2,2-Bis(4-chlorophenyl)-1-chloroethane 2642-80-0 C₁₃H₁₀Cl₃ 269.57 Multiple chlorinated aromatics High persistence; DDT analog

Physicochemical Properties

  • Hydrophobicity: The isopropylphenoxy group in the target compound likely confers greater lipophilicity compared to analogs with hydroxyl (e.g., 39735-79-0) or methoxy groups. This property may enhance membrane permeability in biological systems .
  • In contrast, the tosyl derivative (632-02-0) exhibits superior leaving-group capacity, favoring elimination or substitution reactions .
  • Thermal Stability : Compounds with ether linkages (e.g., 629-36-7) are generally more thermally stable than those with hydroxyl groups, which may undergo dehydration .

Research Findings and Data Gaps

  • Key Studies :
    • Enzymatic synthesis of chlorohydrin derivatives demonstrates the feasibility of stereoselective production for structurally related compounds .
    • Tosyl-containing analogs (632-02-0) are widely used as intermediates in nucleophilic substitutions due to their excellent leaving-group properties .
  • Data Limitations: Direct experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Further studies are needed to validate inferred properties.

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